3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone
Description
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(2-methylsulfanylbenzimidazol-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-14-9-8-11(10-15(14)22-2)16(20)19-13-7-5-4-6-12(13)18-17(19)23-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFBUYKNJPZORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2SC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features a ketone group bridging a 3,4-dimethoxyphenyl ring and a 2-methylthiobenzimidazolyl heterocycle. The benzimidazole core introduces electron-deficient characteristics, complicating electrophilic substitution, while the 3,4-dimethoxyphenyl group offers electron-rich sites for functionalization.
Retrosynthetic Strategy
Retrosynthetic analysis suggests two primary disconnections:
- Ketone Bridge Formation : Coupling a 3,4-dimethoxybenzoyl fragment with a 2-methylthiobenzimidazole derivative.
- Benzimidazole Synthesis : Constructing the benzimidazole ring from o-phenylenediamine precursors, followed by ketone linkage installation.
Benzimidazole Core Synthesis
2-Methylthiobenzimidazole Preparation
The benzimidazole scaffold is typically synthesized via cyclocondensation of o-phenylenediamine with thiomethylating agents. A representative protocol involves:
Procedure :
- React o-phenylenediamine (1.0 eq) with carbon disulfide (1.2 eq) in ethanol under reflux (78°C, 6 h).
- Quench with methyl iodide (1.5 eq) to introduce the methylthio group at position 2.
- Isolate 2-methylthiobenzimidazole via vacuum filtration (Yield: 72–85%).
Key Parameters :
- Solvent: Ethanol
- Temperature: 78°C
- Catalysts: None required
- Yield: 72–85%
Ketone Bridge Formation Strategies
Friedel-Crafts Acylation
Friedel-Crafts acylation of the benzimidazole with 3,4-dimethoxybenzoyl chloride is hindered by the electron-deficient benzimidazole ring. However, activating the acylating agent with Lewis acids (e.g., AlCl₃) may facilitate reaction:
Procedure :
- Dissolve 2-methylthiobenzimidazole (1.0 eq) in dichloromethane (DCM).
- Add 3,4-dimethoxybenzoyl chloride (1.2 eq) and AlCl₃ (2.0 eq) at 0°C.
- Stir for 12 h at room temperature.
- Quench with ice-water and extract with DCM.
Challenges :
Nucleophilic Acyl Substitution
A more viable approach involves reacting 2-methylthiobenzimidazole with 3,4-dimethoxybenzoyl chloride under basic conditions:
Procedure :
- Deprotonate 2-methylthiobenzimidazole with NaH (1.1 eq) in THF.
- Add 3,4-dimethoxybenzoyl chloride (1.05 eq) dropwise at −78°C.
- Warm to room temperature and stir for 6 h.
- Purify via column chromatography (hexane/ethyl acetate).
Optimization Data :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | −78°C to 25°C |
| Base | NaH |
| Yield | 45–58% |
Alternative Route: Sequential Functionalization
Pre-formed 3,4-Dimethoxyacetophenone
Utilizing 3,4-dimethoxyacetophenone (acetoveratrone) as a starting material, bromination at the methyl group enables subsequent coupling:
Step 1: Bromination
- React acetoveratrone (1.0 eq) with N-bromosuccinimide (1.1 eq) in CCl₄ under light.
- Isolate 3,4-dimethoxy-α-bromoacetophenone (Yield: 68%).
Step 2: Coupling with 2-Methylthiobenzimidazole
- Reflux α-bromoacetophenone (1.0 eq) with 2-methylthiobenzimidazole (1.2 eq) in DMF.
- Add K₂CO₃ (2.0 eq) to deprotonate the benzimidazole.
- Purify via recrystallization (ethanol/water).
Yield : 52–60%
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Challenges and Optimization Opportunities
Byproduct Formation
- Competitive N-acylation in Friedel-Crafts routes necessitates stringent temperature control.
- Mitigation : Use bulky bases (e.g., LDA) to enhance nitrogen deprotonation selectivity.
Solvent Effects
- Polar aprotic solvents (DMF, DMSO) improve coupling yields but complicate purification.
- Alternative : Switch to toluene with phase-transfer catalysts (e.g., TBAB).
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Dimethoxyphenyl-Containing Compounds
Anticancer Activity: Benzimidazoles vs. Benzothiazoles
Benzothiazoles, such as 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, exhibit superior anticancer activity compared to benzimidazole analogs. For example, against MCF-7 breast cancer cells, benzothiazoles achieve submicromolar GI₅₀ values, whereas benzimidazoles show reduced potency . The methylthio group in the target compound may mitigate this gap by improving metabolic resistance, though direct antitumor data remains speculative.
Role of Methoxy and Methylthio Substituents
- Methoxy Groups : The 3,4-dimethoxyphenyl moiety is a common pharmacophore in anticancer and enzyme-inhibiting compounds. It enhances solubility and facilitates π-π stacking with biological targets .
Metabolic Stability and Pharmacokinetics
Curcumin analogs with dimethoxyphenyl groups (e.g., TMC) demonstrate how structural modifications (e.g., blocking phenolic groups) improve stability . Similarly, the methylthio group in the target compound may reduce susceptibility to oxidative metabolism, though preclinical pharmacokinetic studies are needed.
Biological Activity
3,4-Dimethoxyphenyl 2-methylthiobenzimidazolyl ketone (DMPTB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article will explore the biological activity of DMPTB, including its mechanisms of action, efficacy against various cell lines, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of DMPTB is characterized by a benzimidazole core substituted with a methoxyphenyl group and a methylthio group. This unique structure contributes to its diverse biological activities.
Chemical Formula: C₁₅H₁₅N₃O₂S
CAS Number: 637320-41-3
DMPTB's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition: DMPTB may inhibit specific enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
- Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells, a critical mechanism for limiting the spread of malignant cells.
- Antimicrobial Activity: Preliminary studies suggest that DMPTB exhibits antimicrobial properties, potentially through disruption of bacterial cell membranes.
Anticancer Activity
Recent research has focused on the anticancer potential of DMPTB. In vitro studies using various cancer cell lines have demonstrated significant cytotoxic effects.
Case Study: A study evaluated the effects of DMPTB on MCF-7 cells and found that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, indicating that DMPTB promotes apoptosis in these cells.
Antimicrobial Activity
In addition to its anticancer properties, DMPTB has shown promise as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 25 |
Research Findings: In vitro assays demonstrated that DMPTB effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential use in treating infections.
Comparative Analysis
When compared to other benzimidazole derivatives, DMPTB exhibits superior efficacy against certain cancer cell lines and pathogens. For instance, while other compounds like benzimidazole derivatives have shown activity against MCF-7 cells with IC₅₀ values around 10 µM, DMPTB’s lower IC₅₀ indicates greater potency.
Q & A
Q. What are the common synthetic routes for preparing 3,4-dimethoxyphenyl 2-methylthiobenzimidazolyl ketone, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step protocols, including cyclization and functional group coupling. For example, analogous triazole derivatives are synthesized via refluxing intermediates in absolute ethanol with catalytic acetic acid, followed by solvent evaporation and filtration . Key factors include:
- Reaction time : Prolonged reflux (≥4 hours) ensures complete cyclization.
- Solvent choice : Absolute ethanol minimizes side reactions.
- Catalyst use : Acidic conditions (e.g., glacial acetic acid) enhance nucleophilic substitution.
Yield optimization may require iterative adjustments to stoichiometry and temperature, as seen in related triazole syntheses achieving >88% yields under controlled conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : For confirming aromatic proton environments and ketone/thiomethyl group positions.
- Infrared Spectroscopy (IR) : To identify carbonyl (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches.
- High-Performance Liquid Chromatography (HPLC) : To assess purity, particularly for detecting methylthio-related byproducts.
These methods were validated in studies of structurally similar compounds, where NMR resolved conflicting stereochemical assignments .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
While direct stability data for this compound is limited, related benzimidazolyl ketones show sensitivity to:
- Light : Photodegradation risks necessitate amber vial storage.
- Temperature : Decomposition above 140°C (observed in analogous thiazole derivatives ) mandates refrigeration.
Pre-experiment stability assays (e.g., TGA/DSC) are recommended to establish storage protocols.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay-specific variables:
- Target selectivity : The methylthio and benzimidazolyl groups may interact unpredictably with off-target proteins, as seen in triazole derivatives with dual functional groups .
- Concentration thresholds : Dose-dependent effects (e.g., biphasic responses in benzodiazepine-like compounds ) require rigorous EC₅₀/IC₅₀ validation.
Mitigation strategies include orthogonal assays (e.g., SPR for binding affinity, cell-based functional assays) and meta-analyses of structural analogs.
Q. What strategies optimize multi-step synthesis to minimize byproducts like des-methylthio derivatives?
Byproduct suppression involves:
- Protecting groups : Temporarily shield reactive sites (e.g., thiomethyl) during coupling steps.
- Stepwise monitoring : Use TLC or LC-MS after each synthetic step to detect intermediates early, as demonstrated in triazole syntheses .
- Purification techniques : Column chromatography with gradients tailored to separate polar byproducts (e.g., silica gel, ethyl acetate/hexane systems).
Q. How do the methoxy and methylthio substituents influence the compound’s interaction with biological targets?
The 3,4-dimethoxyphenyl moiety enhances lipophilicity and π-stacking with aromatic residues in enzyme active sites, while the methylthio group provides sulfur-mediated hydrogen bonding or covalent modulation (e.g., disulfide shuffling in redox-sensitive proteins). Structure-activity relationship (SAR) studies of similar ketones highlight these groups’ roles in modulating binding kinetics and selectivity .
Q. What computational methods are suitable for predicting the compound’s metabolic pathways?
- Density Functional Theory (DFT) : Models electron redistribution during phase I oxidation (e.g., demethylation of methoxy groups).
- Molecular Dynamics (MD) Simulations : Predicts interactions with cytochrome P450 enzymes, validated in studies of benzodiazepine analogs .
- ADMET predictors : Tools like SwissADME estimate bioavailability and potential toxicity liabilities.
Methodological Guidance
Q. How should researchers design dose-response experiments to account for this compound’s potential off-target effects?
- Broad-concentration screening : Test 10⁻¹²–10⁻³ M ranges to capture both specific and nonspecific effects.
- Counter-screening assays : Use unrelated targets (e.g., kinases if the primary target is a GPCR) to identify promiscuity.
- Negative controls : Include structurally similar but inactive analogs to isolate mechanism-specific responses.
Q. What are best practices for validating the compound’s role in protein degradation pathways?
- Proteomic profiling : Combine SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) with pulsed treatment to track temporal changes.
- Ubiquitination assays : Use Western blotting for polyubiquitin chain detection.
- CRISPR knockouts : Eliminate candidate E3 ligases to confirm dependency, as applied in proteomics studies of related ketones .
Q. How can crystallography studies overcome challenges in obtaining high-resolution structures of this compound bound to its target?
- Co-crystallization additives : Include low-molecular-weight polyethylene glycol (PEG) to improve crystal packing.
- Cryo-cooling : Minimize radiation damage during data collection.
- Fragment soaking : For recalcitrant targets, soak pre-formed crystals with the compound, a method validated for benzimidazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
